![molecular formula C20H24N2O5S B318558 2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid](/img/structure/B318558.png)
2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid
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Overview
Description
2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid is an organic compound with the molecular formula C21H24N2O4S This compound is characterized by the presence of a benzoic acid core substituted with a dipropylsulfamoyl group and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dipropylsulfamoyl Intermediate: The synthesis begins with the reaction of dipropylamine with chlorosulfonic acid to form dipropylsulfamoyl chloride.
Coupling with Phenylcarbamoyl Intermediate: The dipropylsulfamoyl chloride is then reacted with 4-aminobenzoic acid to form the dipropylsulfamoylphenylcarbamoyl intermediate.
Final Coupling Reaction: The intermediate is then coupled with 2-aminobenzoic acid under appropriate reaction conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(Dipropylcarbamoyl)phenyl]carbamoyl}benzoic acid
- 4-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}benzoic acid
- 2-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}benzamide
Uniqueness
2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid is unique due to the presence of both dipropylsulfamoyl and phenylcarbamoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O5S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[[4-(dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H24N2O5S/c1-3-13-22(14-4-2)28(26,27)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,24,25) |
InChI Key |
FUXXXYVDKKEBFT-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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